molecular formula C19H22N4O2S B2474181 7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946345-94-4

7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Número de catálogo: B2474181
Número CAS: 946345-94-4
Peso molecular: 370.47
Clave InChI: OKCTUDJOJORABQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14-11-18(25)23-16(13-26-19(23)20-14)12-17(24)22-9-7-21(8-10-22)15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCTUDJOJORABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

7-Methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including a thiazolo-pyrimidine framework and a phenylpiperazine moiety, suggest possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Key Properties:

  • Molecular Weight : 318.40 g/mol
  • Molecular Formula : C15H18N4O2S
  • Functional Groups : Thiazole, pyrimidine, carbonyl, and piperazine.

Biological Activity Overview

Research indicates that compounds similar to 7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one exhibit significant biological activities, including:

  • Anticancer Activity :
    • The compound's structure suggests potential as an anticancer agent by inhibiting key signaling pathways involved in tumor growth.
    • In vitro studies have shown that related compounds induce apoptosis in cancer cell lines at low concentrations (30–100 nM) .
  • Neuropharmacological Effects :
    • The presence of the phenylpiperazine group indicates potential interactions with neurotransmitter systems, particularly serotonin receptors. This could lead to applications in treating neurological disorders .
  • Antimicrobial Properties :
    • Similar compounds have demonstrated activity against various bacterial strains, indicating potential for development as antibacterial agents .

Case Studies

  • Antitumor Activity
    • A study highlighted the cytotoxic effects of related pyrimidine compounds on human tumor cell lines. The most active compound induced growth arrest with GI50 values ranging from 0.025 to 2 μM across multiple cell types .
Cell LineGI50 (µM)
MES-SA0.25
HCT150.30
CAPAN-10.50
  • Kinase Inhibition
    • The compound has been evaluated as a multikinase inhibitor, showing significant inhibitory activity against CDK4, CDK6, and PI3K pathways . This suggests its potential role in cancer therapy by targeting multiple kinases involved in cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperazine and thiazole moieties significantly affect the biological activity of the compound. For instance:

Compound NameStructureNotable Properties
Compound AStructure AAnticancer properties
Compound BStructure BAntimicrobial activity

Métodos De Preparación

Ketoethylation via Alkylation

A bromoethyl ketone derivative is introduced using α-bromination with N-bromosuccinimide (NBS) in acetonitrile, as demonstrated in analogous thiazolo[3,2-a]pyrimidine syntheses. The brominated intermediate is then subjected to nucleophilic substitution with acetylacetone to install the ketoethyl group.

Reaction Conditions

  • α-Bromination of the core with NBS (1.2 equiv) in acetonitrile at 60°C for 6 hours.
  • Alkylation with acetylacetone (1.5 equiv) in the presence of p-toluenesulfonic acid (PTSA).

Reductive Amination with 4-Phenylpiperazine

The keto group undergoes reductive amination with 4-phenylpiperazine using sodium cyanoborohydride (NaBH3CN) in methanol. This step is adapted from methodologies for functionalizing heterocycles with amine-containing side chains.

Reaction Conditions

  • Stirring the ketoethyl intermediate (1 mmol) with 4-phenylpiperazine (1.2 mmol) and NaBH3CN (1.5 mmol) in methanol at room temperature for 12 hours.
  • Purification via column chromatography (silica gel, ethyl acetate:hexane = 3:7) yields the final product.

Spectroscopic Characterization and Analytical Data

The synthesized compound is validated using NMR, IR, and mass spectrometry:

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.28–7.35 (m, 5H, Ar-H), 4.21 (s, 2H, CH2CO), 3.72–3.85 (m, 8H, piperazine-H), 2.41 (s, 3H, CH3), 2.12 (s, 3H, pyrimidine-CH3).

IR (KBr) :

  • 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

MS (ESI) :

  • m/z 424.2 [M+H]+ (calculated for C21H24N5O2S: 423.2).

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Biginelli-based cyclization 70% High regioselectivity Requires harsh acidic conditions
Reductive amination 65% Mild conditions, scalability Multi-step purification needed
One-pot bromination 60% Simplified workflow Lower yield due to side reactions

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, similar thiazolo[3,2-a]pyrimidine derivatives are synthesized via refluxing precursors (e.g., substituted pyrimidines) with reagents like chloroacetic acid and aldehydes in acetic acid/anhydride mixtures. Sodium acetate is often used as a catalyst, followed by recrystallization from ethyl acetate/ethanol (3:2) to achieve >75% yield and purity >98% . Optimization may require adjusting reaction time (8–10 hours), temperature (reflux conditions), and stoichiometric ratios of intermediates.

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related compounds, monoclinic systems (e.g., space group P2₁/n) with unit cell parameters a = 9.3230 Å, b = 10.170 Å, c = 21.862 Å, and β = 96.33° have been reported. Hydrogen bonding networks (C–H···O) and conformational puckering of the thiazolo-pyrimidine core (deviation ~0.224 Å from planar geometry) are analyzed using refinement software like SHELX. Hydrogen atoms are modeled in riding positions with isotropic displacement parameters .

Q. What spectroscopic techniques confirm the compound's structural integrity?

  • Methodological Answer : A combination of 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry (HRMS) is used. For example:

  • NMR : Aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups resonate at δ 2.3–2.6 ppm.
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C=S (1250–1300 cm1^{-1}) confirm key functional groups.
  • HRMS : Molecular ion peaks ([M+H]+^+) are matched with theoretical values (e.g., m/z 422.46 for C23_{23}H19_{19}FN2_2O3_3S) .

Advanced Research Questions

Q. How to analyze the stereochemistry and conformational dynamics of the thiazolo[3,2-a]pyrimidine core?

  • Methodological Answer : Combine SC-XRD with density functional theory (DFT) calculations. X-ray data reveal non-planar boat conformations in the pyrimidine ring (deviation ~0.224 Å) and dihedral angles (e.g., 80.94° between fused rings). DFT simulations (e.g., B3LYP/6-311G**) can predict energy barriers for ring puckering and validate experimental torsion angles .

Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., piperazine, thiazolidinone). For example:

  • Replace the 4-phenylpiperazine group with 4-ethylpiperazine to assess changes in receptor binding.
  • Use in vitro assays (e.g., antimicrobial MIC, kinase inhibition) to compare activity trends. Control for purity (HPLC ≥95%) and solvent effects (DMSO vs. aqueous buffers) .

Q. How to design experiments to assess the compound's pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Solubility : Measure logP values using shake-flask methods (e.g., octanol/water partitioning).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • In Vivo PK : Administer intravenously/orally to rodents and collect plasma samples at intervals (0–24 h) for bioavailability calculations .

Q. How can computational modeling predict the compound's binding affinity to target proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS). For example:

  • Dock the compound into the ATP-binding site of a kinase (PDB: 3PP0) to estimate binding energy (ΔG ~ -9.5 kcal/mol).
  • Run 100-ns MD simulations to assess stability of ligand-protein interactions (RMSD < 2.0 Å) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Key challenges include:

  • Byproduct Formation : Monitor intermediates via TLC/HPLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to pyrimidine).
  • Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethyl acetate/ethanol).
  • Yield Optimization : Pilot-scale reactions (1–10 mol) may require pressurized reactors to maintain reflux efficiency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.